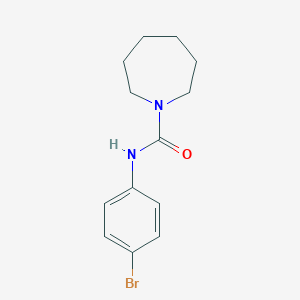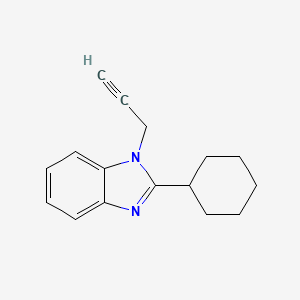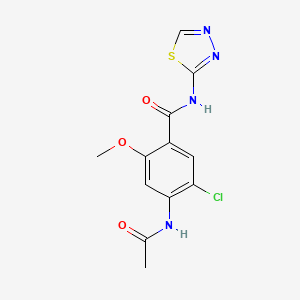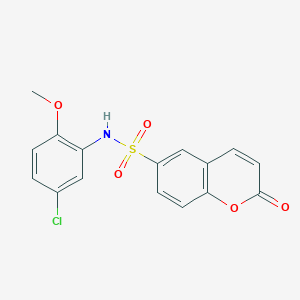![molecular formula C17H19N5O2 B4236663 N-({[6-(1-piperidinyl)-4-pyrimidinyl]amino}carbonyl)benzamide](/img/structure/B4236663.png)
N-({[6-(1-piperidinyl)-4-pyrimidinyl]amino}carbonyl)benzamide
説明
Synthesis Analysis
The synthesis of N-({[6-(1-piperidinyl)-4-pyrimidinyl]amino}carbonyl)benzamide and similar compounds involves multiple steps that include cyclization processes, the use of chiral sulfinamides for asymmetric synthesis, and specific reactions to form the pyrimidine and piperidine frameworks. For instance, the synthesis of 9-Benzyl-6-aminopurines from 5-Amino-1-benzyl-4-cyanoimidazoles showcases a related synthetic route that could be adapted for synthesizing compounds with similar structural motifs (Yahyazadeh, Pourrostam, & Rabiee, 2004).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by their complex frameworks, which include pyrimidine and piperidine rings. These structures are essential for their biological activity and interactions with biological targets. The structure-activity relationship (SAR) studies provide insights into how different substitutions on the core structure affect the compound's activity and interactions (Niedzwicki, Kouni, Chu, & Cha, 1983).
Chemical Reactions and Properties
N-({[6-(1-piperidinyl)-4-pyrimidinyl]amino}carbonyl)benzamide and related compounds undergo various chemical reactions that highlight their reactivity and potential applications. The reactivity of these compounds can be attributed to their functional groups, which allow for further modifications and the formation of derivatives with potential therapeutic applications. For instance, the study on recyclable copper catalyst systems for C-N bond forming cross-coupling reactions demonstrates the reactivity of aromatic and aliphatic amines, including piperidine, in forming new compounds (Kantam, Reddy, Srinivas, Bhargava, & Bhargava, 2013).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are crucial for their formulation and application in various fields. These properties are determined by the molecular structure and functional groups present in the compound.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity with other chemicals, and stability, are critical for understanding the compound's behavior in biological systems and its potential as a therapeutic agent. The SAR-based medicinal perspectives of pyrimidine derivatives highlight the importance of understanding the chemical properties to design compounds with anti-Alzheimer's activity, showcasing the broader implications of chemical properties analysis (Das et al., 2021).
作用機序
Target of Action
The primary target of N-({[6-(1-piperidinyl)-4-pyrimidinyl]amino}carbonyl)benzamide is the Hypoxia-inducible factor 1 (HIF-1) . HIF-1 is a heterodimeric protein composed of HIF-1α and HIF-1β subunits . HIF-1α, the unique subunit of HIF-1, is only found in the hypoxic nucleus and determines the HIF-1 activity .
Mode of Action
N-({[6-(1-piperidinyl)-4-pyrimidinyl]amino}carbonyl)benzamide interacts with its target, HIF-1, to induce the expression of HIF-1α protein and downstream target gene p21 . This interaction upregulates the expression of cleaved caspase-3, promoting tumor cell apoptosis .
Biochemical Pathways
The compound affects the HIF-1 pathway, which targets a series of adaptation genes under hypoxic conditions . HIF-1α promotes transcription and expression of target genes to accelerate glycolysis in tumor cells and upregulates a variety of growth factors . In contrast, HIF-1α overexpression in hypoxic cancer cells inhibits cell division by inducing p21, p27, or p53 and promotes apoptosis by inducing p53, Nip3, Noxa, or HGTD-P .
Pharmacokinetics
The compound was designed and synthesized guided by bioisosterism and pharmacokinetic parameters .
Result of Action
The compound shows significant inhibitory bioactivity in HepG2 cells . It induces the expression of HIF-1α protein and downstream target gene p21, and upregulates the expression of cleaved caspase-3 to promote tumor cells apoptosis .
Action Environment
The action of N-({[6-(1-piperidinyl)-4-pyrimidinyl]amino}carbonyl)benzamide is influenced by the hypoxic environment around the tumor tissue . The increase of HIF expression in a hypoxic environment is beneficial to the formation of hepatic vessels, and invasion and metastasis, thereby promoting the development of tumors . Inducing hif gene overexpression can promote the expression of apoptosis-related proteins such as bax and bad, while inhibiting the target gene tfdp3, in turn inhibiting tumor growth and development .
特性
IUPAC Name |
N-[(6-piperidin-1-ylpyrimidin-4-yl)carbamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c23-16(13-7-3-1-4-8-13)21-17(24)20-14-11-15(19-12-18-14)22-9-5-2-6-10-22/h1,3-4,7-8,11-12H,2,5-6,9-10H2,(H2,18,19,20,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFHZASWYQQDNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC(=C2)NC(=O)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-butyl-8-[(2,6-dimethyl-4-morpholinyl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4236582.png)

![3-allyl-11-(3-methylphenyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B4236592.png)
![({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl){[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}methylamine](/img/structure/B4236607.png)
![1-(2-{[3,5-bis(trifluoromethyl)phenyl]amino}-2-oxoethyl)-4-piperidinecarboxamide](/img/structure/B4236610.png)

![3-isopropyl-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4236616.png)

![N-[2-isopropoxy-5-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B4236632.png)
![N-{[(4-bromo-2-fluorophenyl)amino]carbonyl}benzamide](/img/structure/B4236643.png)
![2,3,5,6-tetrafluoro-4-methoxy-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B4236649.png)

![N-{4-[(cyclopentylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide](/img/structure/B4236658.png)
![3-[(2,3-dichlorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B4236675.png)